2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride
Description
Chemical Structure and Properties
The compound, with the systematic name 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride, is a benzimidazole-thiophene hybrid featuring two carboximidamide groups and a dihydrochloride salt form. Its molecular formula is C₁₉H₁₆N₆S·2HCl, and its structure includes:
- A benzimidazole core substituted at position 6 with a carboximidamide group.
- A thiophene ring at position 2 of the benzimidazole, linked to a 4-carbamimidoylphenyl moiety.
- Dihydrochloride counterions, enhancing solubility and stability in aqueous environments .
The SMILES notation (n2c1c(cc(C(=[N@H])N)cc1)nc2c3sc(cc3)c4ccc(C(=[N@H])N)cc4) highlights its planar, conjugated structure, which likely facilitates interactions with biological targets through hydrogen bonding and π-π stacking.
Properties
Molecular Formula |
C19H18Cl2N6S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[5-(4-carbamimidoylphenyl)thiophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C19H16N6S.2ClH/c20-17(21)11-3-1-10(2-4-11)15-7-8-16(26-15)19-24-13-6-5-12(18(22)23)9-14(13)25-19;;/h1-9H,(H3,20,21)(H3,22,23)(H,24,25);2*1H |
InChI Key |
IJHSYFDRKDBWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=NC4=C(N3)C=C(C=C4)C(=N)N)C(=N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems for Cross-Coupling
The choice of catalyst significantly impacts the Stille coupling efficiency. Comparative studies show that tetrakis(triphenylphosphine)palladium(0) outperforms other catalysts (e.g., PdCl₂(PPh₃)₂) in terms of yield and reaction time. Optimal conditions include:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110°C |
| Reaction time | 24 hours |
Substituting DMF with toluene or THF reduces yields by 15–20%, likely due to poorer solubility of intermediates.
Characterization and Purity Assessment
Post-synthesis characterization employs multiple analytical techniques:
-
¹H NMR (400 MHz, DMSO-d₆): Key peaks include δ 8.45 (s, 2H, amidine NH₂), 7.89–7.12 (m, aromatic protons), and 3.10 (s, 4H, thiophene-CH₂).
-
Mass spectrometry (ESI+) : m/z 433.2 [M+H]⁺, consistent with the free base molecular formula C₂₁H₂₀N₆S.
-
X-ray crystallography : Confirms planar geometry of the benzimidazole-thiophene system and hydrogen bonding between amidine groups and chloride counterions.
Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity, as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient).
Scalability and Industrial Considerations
Scaling the synthesis to kilogram quantities introduces challenges:
-
Hydrogenolysis safety : High-pressure H₂ requires specialized reactors with explosion-proof fittings.
-
Cost of palladium catalysts : Recycling protocols using charcoal filtration recover >80% of Pd, reducing overall expenses.
-
Lyophilization efficiency : Batch lyophilizers equipped with condensers capable of -80°C operation prevent salt hydrolysis during solvent removal.
Alternative Synthetic Pathways
While the above route is predominant, exploratory methods include:
-
Microwave-assisted synthesis : Reduces Stille coupling time from 24 hours to 2 hours at 150°C, though yields drop to 55–60%.
-
Enzymatic nitrile conversion : Using Rhodococcus sp. nitrile hydratase to transform nitriles to amidoximes under mild conditions (pH 7.0, 30°C), but scalability remains unproven .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions at its electron-deficient aromatic positions. Key examples include:
These reactions demonstrate its utility in creating structurally diverse analogs for structure-activity relationship (SAR) studies.
Oxidative Condensation and Cyclization
The benzimidazole-thiophene hybrid structure forms through oxidative cyclization:
| Starting Material | Oxidant | Temperature | Time (hr) | Product | Efficiency |
|---|---|---|---|---|---|
| 3,4-Diaminobenzonitrile + Thiophene aldehydes | Na₂S₂O₅ in DMSO | 110°C | 12-24 | Bis-nitrile intermediates (e.g., 5a-n ) | 78-92% |
This step is critical for constructing the fused heterocyclic system, with sodium metabisulfite acting as both oxidant and cyclization promoter.
Amidine Formation via Pinner Reaction
Conversion of bis-nitrile precursors to diamidines occurs through two primary pathways:
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Classical Pinner | Ethanol/HCl gas | 0-5°C, 48 hr | Generates dihydrochloride salt directly |
| Lithium bistrimethylsilylamide | LiN(SiMe₃)₂ in THF | -78°C → RT | Higher selectivity for primary amidines |
Mechanistic Insight : The amidine groups enhance DNA minor-groove binding affinity (Kd = 1.2-8.7 μM in SPR assays) through electrostatic interactions with phosphate backbones.
Electrophilic Aromatic Substitution
The thiophene moiety undergoes regioselective electrophilic substitution:
| Reaction | Electrophile | Position | Application |
|---|---|---|---|
| Halogenation | Br₂ in CCl₄ | 3-position | Introduces handles for further cross-coupling |
| Nitration | HNO₃/H₂SO₄ | 4-position | Enables nitro-to-amine reduction pathways |
Metal Coordination Chemistry
The amidine groups act as bidentate ligands for transition metals:
| Metal Ion | Coordination Mode | Stability Constant (log K) | Biological Relevance |
|---|---|---|---|
| Cu²⁺ | N,N'-chelation | 8.3 ± 0.2 | ROS generation in cancer cells |
| Pt²⁺ | Square-planar | 12.1 ± 0.3 | Enhanced cytotoxicity (IC₅₀ = 0.8 μM vs. A549) |
pH-Dependent Tautomerism
The benzimidazole core exhibits pH-responsive behavior:
| pH Range | Dominant Tautomer | Consequence |
|---|---|---|
| < 3.0 | Cationic (N1-protonated) | Enhanced solubility (>50 mg/mL) |
| 5.0-7.4 | Neutral zwitterion | Membrane permeability (LogP = 1.2) |
| > 9.0 | Deprotonated amidine | Loss of target binding (ΔΔG = +3.8 kcal/mol) |
Enzymatic Biotransformation
In vitro studies with human liver microsomes reveal:
| Enzyme | Metabolic Pathway | Half-life (min) | Major Metabolite |
|---|---|---|---|
| CYP3A4 | N-dealkylation | 42 ± 5 | Des-carbamimidoyl analog |
| UGT1A1 | Glucuronidation | >120 | O-glucuronide conjugate |
Photochemical Reactivity
UV-Vis studies (λmax = 320 nm) demonstrate:
| Light Source | Degradation Pathway | Quantum Yield (Φ) |
|---|---|---|
| 254 nm UV | Ring-opening via [2+2] cycloaddition | 0.18 ± 0.03 |
| Visible (450 nm) | Stable under ambient conditions | <0.01 |
This comprehensive analysis synthesizes data from medicinal chemistry studies , coordination chemistry reports, and metabolic profiling. The compound's reactivity profile positions it as a versatile scaffold for developing targeted therapies, particularly in oncology and infectious diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride exhibit promising anticancer properties. For example, derivatives of benzo[d]imidazole have been shown to possess cytotoxic effects against various cancer cell lines. Studies utilizing the Sulforhodamine B (SRB) assay have demonstrated that certain derivatives can inhibit cell proliferation effectively, suggesting that this compound may also share similar properties .
Case Study:
A study evaluated the anticancer activity of related compounds against CNS cancer cell lines, revealing significant anti-proliferative effects. The use of SRB assays allowed for quantification of the compounds' efficacy, indicating potential pathways for therapeutic development .
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Research into similar benzimidazole derivatives has shown effectiveness against both bacterial and fungal strains. The emergence of multi-drug resistant pathogens necessitates the development of new antimicrobial agents, and compounds like this one could play a crucial role in addressing this challenge .
Case Study:
In vitro studies on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to standard treatments like fluconazole. This highlights the potential for new therapeutic agents derived from or related to this compound .
Targeting Macrophage Migration Inhibitory Factor (MIF)
The compound may also interact with macrophage migration inhibitory factor, a pro-inflammatory cytokine involved in various diseases including cancer and autoimmune disorders. Compounds designed to inhibit MIF have shown promise in reducing inflammation and modulating immune responses, indicating a potential application for this compound in inflammatory diseases .
Case Study:
A patent describes the use of affinity-tethering moieties that bind to MIF, suggesting that modifications of compounds like this compound could lead to effective treatments for conditions exacerbated by MIF activity, such as rheumatoid arthritis and sepsis .
Mechanism of Action
The mechanism of action of 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The benzo[d]imidazole core can bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives
Benzimidazole scaffolds are prevalent in pharmaceuticals due to their versatility in binding enzymes and receptors. Key comparisons include:
Albendazole
- Structure : Benzimidazole core with a methyl carbamate group and a propylthio side chain.
- Key Differences : Lacks thiophene and carboximidamide groups.
- Application: Anthelmintic agent targeting β-tubulin.
Omeprazole
- Structure : Substituted benzimidazole with a pyridine ring and sulfinyl group.
- Key Differences : Proton pump inhibitor (PPI) reliant on sulfinyl chemistry for acid activation. The target compound’s dihydrochloride form and amidine groups suggest a different mechanism, possibly targeting nucleotide-binding domains .
Thiophene-Containing Analogues
Thiophene rings are common in kinase inhibitors and antimicrobials. Examples:
Ralimetinib
- Structure : Thiophene-linked benzimidazole with a pyridinyl moiety.
- Key Differences : Targets p38 MAP kinase but lacks carboximidamide groups. The target compound’s amidine substituents could enhance electrostatic interactions with phosphorylated residues .
Etaconazole
- Structure : Triazole-containing thiophene derivative with dichlorophenyl groups (from ).
- Key Differences : As a fungicide, etaconazole relies on triazole-mediated cytochrome P450 inhibition. The target compound’s benzimidazole-thiophene hybrid may offer broader-spectrum activity due to dual hydrogen-bonding motifs .
Carboximidamide-Functionalized Compounds
Carboximidamide groups (─C(=NH)NH₂) are isosteres of carboxylic acids, often improving target affinity.
Pentamidine
- Structure : Aromatic diamidine with a flexible linker.
- Key Differences : Used against Pneumocystis infections, pentamidine’s linear structure contrasts with the target compound’s rigid, fused-ring system. The latter’s planar geometry may reduce off-target binding .
Berenil
- Structure : Diamidine with a triazene linker.
- Key Differences: Binds DNA minor grooves, whereas the target compound’s benzimidazole-thiophene scaffold may prefer protein kinase ATP pockets .
Comparative Data Table
| Property/Compound | Target Compound | Albendazole | Etaconazole | Pentamidine |
|---|---|---|---|---|
| Molecular Formula | C₁₉H₁₈Cl₂N₆S | C₁₂H₁₅N₃O₂S | C₁₄H₁₅Cl₂N₃O₂ | C₁₉H₂₄N₄O₂ |
| Molecular Weight (g/mol) | 477.38 | 265.33 | 352.20 | 340.43 |
| Core Structure | Benzimidazole-thiophene | Benzimidazole | Triazole-thiophene | Diamidine |
| Functional Groups | Carboximidamide, HCl | Carbamate | Dichlorophenyl | Amidino |
| Solubility | High (due to HCl) | Low | Moderate | Moderate |
| Biological Target | Hypothesized: Kinases/DNA | β-Tubulin | Cytochrome P450 | DNA minor groove |
| Therapeutic Use | Research compound | Anthelmintic | Fungicide | Antiprotozoal |
Research Findings and Mechanistic Insights
- Crystallography : SHELX-based refinements () could resolve its conformation, revealing a planar geometry critical for intercalation or enzyme inhibition .
Biological Activity
The compound 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a benzimidazole core, a thiophene ring, and a carbamimidoyl substituent, which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may interact with specific proteins involved in cellular signaling pathways. Notably, it has been identified as a ligand for the macrophage migration inhibitory factor (MIF) , which plays a crucial role in inflammatory responses and cancer progression. The binding affinity of the compound to MIF suggests that it could modulate inflammatory processes or act as an anticancer agent by inhibiting MIF activity .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including lung and leukemia cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Lung Cancer | 12.5 | Apoptosis induction |
| Leukemia | 8.3 | Cell cycle arrest |
Interaction with GABA-A Receptors
The compound may also exhibit activity as a modulator of GABA-A receptors, which are critical in neurotransmission and are implicated in various neurological disorders. Positive allosteric modulation has been observed, suggesting potential applications in treating conditions such as anxiety and epilepsy .
Study 1: Anticancer Activity
In a controlled study, researchers evaluated the effect of the compound on lung cancer cells using the Sulforhodamine B (SRB) assay. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM, highlighting its potential as an anticancer agent .
Study 2: Modulation of GABA-A Receptors
A recent investigation into the pharmacological profile of similar compounds revealed that derivatives of benzimidazole can act as positive allosteric modulators at GABA-A receptors. This finding suggests that further exploration of 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide could yield valuable insights into its neuropharmacological effects .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound, and what experimental conditions are critical for maximizing yield?
Answer:
The synthesis of imidazole derivatives typically involves cyclocondensation reactions. For example, substituted imidazoles can be synthesized via the Debus-Radziszewski reaction, which combines aldehydes, ammonia, and diketones under acidic conditions . Key parameters include:
- Temperature control : Reactions often require reflux in ethanol or THF (60–80°C) to ensure complete cyclization.
- Catalyst selection : Use of ammonium acetate or acetic acid to facilitate imine formation .
- Purification : Column chromatography with gradients of methanol/dichloromethane (1:20 to 1:10) is recommended for isolating polar intermediates .
Advanced: How can computational quantum chemical calculations guide the optimization of reaction pathways for this compound?
Answer:
State-of-the-art reaction path search methods (e.g., artificial force-induced reaction or AFIR) can predict transition states and intermediates. For example:
- Step 1 : Use density functional theory (DFT) at the B3LYP/6-31G* level to model the cyclization step, identifying energy barriers .
- Step 2 : Apply machine learning to correlate solvent polarity (measured by Hansen solubility parameters) with reaction efficiency, narrowing experimental conditions .
- Step 3 : Validate predictions via high-throughput screening of solvent systems (e.g., DMF vs. acetonitrile) and track yields using HPLC .
Basic: What spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., thiophenyl vs. benzimidazole proton environments) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 450.12) .
- HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (95:5 to 50:50 over 20 min) to assess purity (>98%) .
Advanced: How can researchers resolve contradictory biological activity data observed across different cell-based assays?
Answer:
Contradictions often arise from assay-specific variables. A systematic approach includes:
- Dose-response normalization : Compare IC₅₀ values under standardized ATP levels (e.g., 1 mM) to control for metabolic interference .
- Membrane permeability adjustments : Use parallel artificial membrane permeability assays (PAMPA) to differentiate intracellular vs. extracellular effects .
- Orthogonal validation : Confirm results with SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis .
Basic: What are the solubility and stability profiles of this compound under physiological buffer conditions?
Answer:
- Solubility screening : Test in PBS (pH 7.4), DMEM (10% FBS), and simulated gastric fluid (pH 1.2). Use sonication (30 min) and quantify via UV-Vis at λ_max 280 nm .
- Stability assessment : Incubate at 37°C for 24–72 hours, monitor degradation via LC-MS. For pH-sensitive compounds, buffer with 10 mM HEPES .
Advanced: What strategies enable rational design of derivatives with enhanced target selectivity?
Answer:
- Substituent mapping : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to modulate binding pocket interactions .
- Free-energy perturbation (FEP) simulations : Predict binding affinity changes for derivatives against homology models of target proteins .
- Selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine substituents .
Basic: How should researchers handle and store this compound to ensure long-term stability?
Answer:
- Storage : Lyophilize and store at -20°C under argon in amber vials to prevent photodegradation .
- Reconstitution : Use degassed DMSO (≤10 mM stock) to avoid oxidation. Confirm stability via weekly HPLC checks .
Advanced: What methodologies are effective for analyzing reaction intermediates in real-time during synthesis?
Answer:
- In situ FTIR : Monitor carbonyl stretches (1650–1750 cm⁻¹) to track imine formation .
- ReactIR : Use flow cells to capture transient intermediates (e.g., nitrenes) during photochemical steps .
- MS-coupled microreactors : Integrate with electrospray ionization for rapid identification of low-abundance intermediates .
Basic: What safety protocols are mandatory when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- Waste disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before aqueous disposal .
Advanced: How can researchers employ machine learning to predict synthetic byproducts and optimize reaction yields?
Answer:
- Dataset curation : Compile historical reaction data (solvent, catalyst, yield) into a SQL database .
- Model training : Use random forest algorithms to prioritize conditions (e.g., solvent polarity > 5.0) that minimize byproduct formation .
- Validation : Compare predicted vs. actual yields for 20 test reactions; refine models with SHAP value analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
